molecular formula C7H9Cl2N3S B159013 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine CAS No. 145783-15-9

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Cat. No. B159013
M. Wt: 238.14 g/mol
InChI Key: CJJLJBFJNXMANZ-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C7H9Cl2N3S . It is used as an intermediate in the preparation of Ticagrelor , a reversible P2Y12 receptor antagonist .


Synthesis Analysis

The synthesis of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” involves several steps. The preparation method comprises subjecting sodium dithionite to carry out reactions with a compound in a mixed solvent of water and an organic solvent . The reagents of the preparation method are cheap and available, the reaction time is short, the reaction conditions are mild, the operation is simple, the yield is high, and the preparation method is suitable for being applied to industrial production .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” can be represented by the SMILES string CCCSc1nc(Cl)c(N)c(Cl)n1 . The InChI code for the compound is 1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4-6(9)12-7/h2-3,10H2,1H3 .


Physical And Chemical Properties Analysis

“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” appears as a yellow to yellowish brown oily matter or solid . It has a molecular weight of 238.14 and a density of 1.44g/cm3 .

Scientific Research Applications

Analytical Method Development

A study by Moorthy et al. (2022) focused on developing and validating a new LC-QTOF-MS/MS method for identifying and quantitatively determining a derivative of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in ticagrelor API. This method involved a derivatization process and was found effective for quantitative determination (Moorthy, Krishna et al., 2022).

Synthesis of Drug-Like Small Molecules

Rao et al. (2021) reported on the synthesis of a library of drug-like small molecules based on analogues of 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines. This synthesis involved a reduction reaction and provided an eco-friendly approach with good to excellent yields (Rao, B. S. et al., 2021).

Synthesis of Pyrimidine Derivatives

Harnden and Hurst (1990) described the synthesis of pyrimidin-4-ols having 5-nitrogen functionality, involving the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. Their study detailed the chlorination process and synthesis of various pyrimidine derivatives (Harnden & Hurst, 1990).

Preparation of Highly Substituted Pyrimidines

Xiang et al. (2011) developed a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones using 4,6-dichloro-5-formylpyrimidine. Their methodology involved cyclization reactions and led to a library of these compounds in moderate to good yields (Xiang, Jinbao et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302 . The precautionary statements include P301 + P312 + P330 .

Future Directions

The compound is a pharmaceutical intermediate used in the preparation of Ticagrelor . As research progresses, it may find additional applications in the synthesis of other pharmaceutical compounds.

properties

IUPAC Name

4,6-dichloro-2-propylsulfanylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJLJBFJNXMANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465838
Record name 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
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Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

CAS RN

145783-15-9
Record name 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
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Record name 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine
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Record name 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
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Record name 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
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Record name 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE
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Synthesis routes and methods I

Procedure details

A stirred solution of 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine (Step (3), 1.1 kg) in 2-propanol (16.6 kg) was hydrogenated for 1 h at 40° C./3.2 bar over a platinum on carbon catalyst (0.81 kg, 50% w/w Pt/C). The hydrogen gas pressure was released and the reactor flushed with nitrogen. The reaction mixture was filtered. The collected solid was washed with 2-propanol (1.7 kg) and the combined filtrates were concentrated under reduced pressure. The residual oil was cooled to 20° C. and dissolved in ethyl acetate (5 kg) and water (5.51) was added. The pH of the stirred mixture was adjusted to pH 2 by the addition of 3M aqueous hydrochloric acid (800 ml). The phases were allowed to separate and the aqueous phase was discharged. Water (2.751) was added to the organic phase and the pH was adjusted to 2 by the addition of a small amount of 3M HCl (45 ml). The aqueous phase was separated and the organic phase concentrated under reduced pressure at 30-50° C., to give 4,6-dichloro-2-(propylsulfanyl)-5-pyrimidinamine as a reddish viscous oil containing ethyl acetate that was dissolved in ethanol (8.5 kg). Solvent (6.51 of ethanol/ethyl acetate) was then removed by distillation at reduced pressure. A further portion of ethanol (4.5 kg) leas added to the residue and the distillation repeated to remove 6.5 l of solvent. The ethanol solution of the product was used without further purification in the following step.
Quantity
16.6 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.81 kg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The Pt/C catalyst (33.3 g, 10% w/w) was added to a reaction vessel that had been purged with nitrogen and maintained under an atmosphere of nitrogen. The solution of 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine (150 g, 430.1 mmol) in ethyl acetate (3000 ml) was added to the reaction vessel containing the catalyst and agitation was initiated. The inner temperature was adjusted to 20° C., the nitrogen atmosphere was evacuated, and the vessel was pressurized with 3 bar of hydrogen (hydrogen pressure of 3 bar was maintained throughout the reaction). The temperature was maintained at 20° C. for about 30 minutes and then it was increased to 40° C. and maintained for 150 minutes. When the reaction was complete (full conversion) the reaction solution was cooled to 20° C. and the catalyst filtered off under a nitrogen atmosphere. The catalyst was washed with ethyl acetate (300 ml) and the filtered wash-solution was combined with the filtered reaction solution. The ethyl acetate solution was concentrated to 5 ml (ethyl acetate)/g (amine) under vacuum at a maximum temperature of 40° C. The resulting solution was extracted twice with aqueous hydrochloric acid (about 3M; 700 ml and 375 ml) until a pH of 1.5-2 was obtained. The concentration of the ethyl acetate layer, under vacuum, yielded about 93 g of the 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a yellow oil.
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
33.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZH Li, XQ Liu, TQ Zhao, PF Geng, Y Liu, B Zhao… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of structurally new diheteroaryl thioether analogs was designed, prepared and screened toward MGC-803, MKN-45, EC-109 and H1650. Most of the target compounds …
Number of citations: 8 www.sciencedirect.com
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…
Number of citations: 9 www.sciencedirect.com
Z Zhao, Y Wang, N Tian, H Yan, J Wang - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Two series of novel N6 derivatives of 8-azapurine I and II were designed as antiplatelet agents. Series I and II were N6 amino derivatives and N6 hydrazone derivatives of 8-azapurine, …
Number of citations: 2 pubs.rsc.org
N Kumar, SR Devineni, PR Gajjala, DK Gupta… - … of pharmaceutical and …, 2016 - Elsevier
Five process-related impurities were detected in the range of 0.08-0.22% in ticagrelor laboratory batches by HPLC and LC–MS methods. These impurities were named as TIC Imp-I, -II, -…
Number of citations: 27 www.sciencedirect.com
C Xu, W Zhou, G Dong, H Qiao, J Peng, P Jia, Y Li… - Bioorganic …, 2020 - Elsevier
In this paper, based on molecular hybridization, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazine was synthesized and their antiproliferative activities against 5 …
Number of citations: 8 www.sciencedirect.com
LM Bueno, JW Manoel, CFA Giordani… - European Journal of …, 2017 - Elsevier
A simple, fast and sensitive analytical method by high-performance liquid chromatography (HPLC) was developed and validated for the simultaneous determination of ticagrelor and …
Number of citations: 36 www.sciencedirect.com
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
NR Wingert, JB Ellwanger, LM Bueno, C Gobetti… - European Journal of …, 2018 - Elsevier
Simultaneous analysis of drug compounds and their impurities of degradation and synthesis became constant in the modern pharmaceutical analysis. Likewise, analytical techniques …
Number of citations: 35 www.sciencedirect.com
T Tome, N Žigart, Z Časar… - Organic process research …, 2019 - ACS Publications
This review presents the Analytical Quality by Design (AQbD) concept, an extension of Quality by Design (QbD), which was introduced in 2004 by the US Food and Drug Administration (…
Number of citations: 114 pubs.acs.org

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